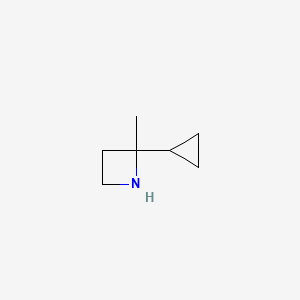

2-Cyclopropyl-2-methylazetidine

Description

Significance of Four-Membered Nitrogen Heterocycles in Synthetic Organic Chemistry

Four-membered nitrogen-containing heterocycles, particularly azetidines, are crucial building blocks in the fields of organic synthesis and medicinal chemistry. rsc.orgnih.gov These compounds, which feature a four-membered ring with one nitrogen atom, are valued for their utility in creating biologically active molecules. nih.govnumberanalytics.com Their prevalence in numerous natural products and synthetic compounds with distinct physiological functions underscores their importance. researchgate.net The applications of these heterocycles are extensive, appearing in pharmaceuticals, pesticides, dyes, and plastics. byjus.com The versatility of azetidines and other four-membered nitrogen heterocycles allows for the functionalization of different positions on the ring, making them adaptable starting materials for a wide array of nitrogen-containing compounds with potential biological activities. nih.gov

Unique Reactivity Profile of Azetidine (B1206935) Systems Driven by Ring Strain

The chemical behavior of azetidines is largely dictated by their significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain lies between that of the highly reactive and less stable three-membered aziridines (27.7 kcal/mol) and the more stable and less reactive five-membered pyrrolidines (5.4 kcal/mol). rsc.org This intermediate level of strain provides a unique balance, making azetidines stable enough for practical handling while also being reactive enough to undergo specific chemical transformations under controlled conditions. rsc.orgrsc.org

The inherent strain in the four-membered ring makes azetidines susceptible to ring-opening reactions, a characteristic that is harnessed in various synthetic strategies. britannica.comnih.govacs.org This reactivity, driven by the desire to relieve the strain, allows for σ-N-C bond cleavage, providing a powerful method for bond functionalization. rsc.org However, this same strain can also lead to undesired decomposition pathways, a consideration that must be managed in their application. nih.govacs.org

Structural Context of 2-Cyclopropyl-2-methylazetidine (B6260329) within Azetidine Research

This compound is a specific example of a substituted azetidine. Its structure incorporates a cyclopropyl (B3062369) group and a methyl group at the 2-position of the azetidine ring. The presence of these substituents can significantly influence the compound's chemical and biological properties. The cyclopropyl group, itself a strained ring system, can introduce unique conformational constraints and electronic effects.

The synthesis of substituted azetidines like this compound often involves multi-step sequences. For instance, the synthesis of a related compound, (2-(5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine, required a 12-step process. nih.gov This highlights the complexity that can be involved in constructing such specifically substituted heterocyclic systems. The synthesis of cyclopropyl-containing moieties can be achieved through various methods, such as the reaction of 5-chloro-2-pentanone (B45304) with sodium hydroxide (B78521) to form methyl cyclopropyl ketone. orgsyn.org

Overview of Advanced Research Themes for this compound and Analogues

Research involving this compound and its analogues is often driven by their potential applications in medicinal chemistry. Azetidine derivatives are integral to a number of marketed drugs and clinical candidates. nih.gov The rigid scaffold provided by the azetidine ring can facilitate favorable interactions with biological targets. nih.gov

A significant area of research focuses on the design and synthesis of novel azetidine-containing compounds as therapeutic agents. For example, analogues of adenosine (B11128) incorporating a cyclopropylidene moiety have been synthesized and evaluated for their antiviral activity. nih.gov Furthermore, the development of selective agonists for receptors like the serotonin (B10506) 2C receptor has involved the synthesis of complex cyclopropyl-containing molecules. nih.gov

The continued exploration of azetidine chemistry, including the synthesis of new derivatives and the investigation of their reactivity, remains a vibrant area of research with the potential to yield new discoveries in both fundamental organic chemistry and drug discovery. rsc.org

Compound Information

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13N |

|---|---|

Molecular Weight |

111.18 g/mol |

IUPAC Name |

2-cyclopropyl-2-methylazetidine |

InChI |

InChI=1S/C7H13N/c1-7(4-5-8-7)6-2-3-6/h6,8H,2-5H2,1H3 |

InChI Key |

MJGJTCHBLCIIFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN1)C2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopropyl 2 Methylazetidine and Advanced Azetidine Architectures

Direct Azetidine (B1206935) Ring Formation Strategies

The construction of the strained azetidine ring is primarily achieved through methods that form either a carbon-nitrogen (C-N) or a carbon-carbon (C-C) bond to close the four-membered ring. Direct strategies, including intramolecular cyclizations and cycloaddition reactions, are among the most powerful approaches, allowing for the efficient assembly of highly functionalized and stereochemically defined azetidines.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a C-N bond from a linear precursor. This approach benefits from the proximity of the reacting functional groups, which facilitates the otherwise challenging ring closure.

The most classic and widely employed method for constructing azetidine rings is through intramolecular nucleophilic substitution (SN2). researchgate.netchiralen.comnih.gov This strategy involves a γ-amino alkyl halide or a related substrate where a nitrogen nucleophile attacks a carbon atom bearing a suitable leaving group (e.g., halide, mesylate, tosylate). researchgate.netnih.govbldpharm.com The success of this reaction often depends on minimizing the competing elimination reaction, which can be favored due to the strain of the forming four-membered ring. chiralen.com

The general approach involves the cyclization of a pre-formed chain where an amine acts as the nucleophile. chiralen.com For example, the treatment of γ-haloamines with a base can induce ring closure to furnish the azetidine scaffold. The choice of the nitrogen protecting group, the leaving group, and the reaction conditions are all critical for achieving high yields. Lanthanide (III) trifluoromethanesulfonates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, providing an alternative route to functionalized azetidines. researchgate.netnih.gov

| Starting Material Type | Leaving Group | Typical Conditions | Product | Ref |

| γ-Haloamine | Br, Cl | Base (e.g., K₂CO₃, NaH) | Azetidine | chiralen.com |

| γ-Amino Mesylate | OMs | Base | Azetidine | researchgate.netbldpharm.com |

| cis-3,4-Epoxy Amine | Epoxide | La(OTf)₃, DCE, reflux | 3-Hydroxyazetidine | nih.gov |

This table presents generalized data for nucleophilic substitution approaches to azetidines.

More modern approaches leverage the power of C-H activation to forge the critical C-N bond. Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position provides a highly efficient and selective route to azetidines. mdpi.comspringernature.comnih.gov This methodology allows for the conversion of readily available linear amines into the corresponding cyclic products, often with low catalyst loadings and under convenient conditions. mdpi.comspringernature.com

These reactions typically employ a directing group, such as a picolinamide (B142947) (PA) protecting group on the amine substrate, to guide the metal catalyst to a specific C-H bond. mdpi.comspringernature.com An oxidant, such as a hypervalent iodine reagent, is required to facilitate the C-N bond-forming reductive elimination from a high-valent palladium intermediate. mdpi.com This strategy has been successfully applied to generate a variety of substituted azetidines, highlighting the utility of using unactivated C-H bonds as functional groups in synthesis. mdpi.commdpi.com A notable advantage is the ability to perform sequential C-H amination and cyclization in a single flask. researchgate.net

| Catalyst System | Directing Group | Substrate Type | Key Features | Ref |

| Pd(OAc)₂ / PhI(OAc)₂ | Picolinamide (PA) | Primary amine derivatives | Low catalyst loading, inexpensive reagents | mdpi.comspringernature.com |

| Rh₂(esp)₂ | Sulfamate | Alkyl bromide derivatives | Intermolecular C-H amination followed by cyclization | researchgate.net |

| Pd(II) / Benziodoxole tosylate | N-Acyl | Functionalized amines | Reductive elimination from alkyl–Pd(IV) | mdpi.com |

This table summarizes key features of C-H amination routes for azetidine synthesis.

Cycloaddition Reactions for Azetidine Scaffolds

Cycloaddition reactions offer a powerful means of constructing the azetidine ring by forming two new bonds in a single conceptual step. These methods are particularly valuable for creating stereochemically complex and densely functionalized azetidines.

The [2+2] cycloaddition is a prominent strategy for synthesizing four-membered rings. In the context of azetidines, this typically involves the reaction of an imine or a related C=N bond-containing species with an alkene or alkyne. nih.gov A well-known example is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine to form a β-lactam (azetidin-2-one), a key precursor that can be reduced to the corresponding azetidine. chiralen.com

Recent advancements have focused on photochemical methods. The aza Paternò-Büchi reaction, an intermolecular [2+2] photocycloaddition between an alkene and an excited-state imine, provides direct access to functionalized azetidines. Visible-light-mediated variants, utilizing photocatalysts to activate oxime derivatives, have broadened the scope and utility of this approach, allowing for the synthesis of highly functionalized azetidines under mild conditions from readily available precursors. mdpi.com These reactions can be performed intermolecularly and have been shown to tolerate a wide range of functional groups on the alkene partner. mdpi.com

| Reaction Type | Reactants | Conditions | Product Type | Ref |

| Staudinger Synthesis | Imine + Ketene | Thermal | Azetidin-2-one (B1220530) (β-Lactam) | |

| Aza Paternò-Büchi | Imine + Alkene | UV light | Azetidine | |

| Photocatalytic [2+2] | 2-Isoxazoline-3-carboxylate + Alkene | Ir(III) photocatalyst, visible light | Functionalized Azetidine | mdpi.com |

| Imine [2+2] | N-Sulfonylimine | Photosensitizer or direct irradiation | Polycyclic Azetidine | springernature.com |

This table illustrates various [2+2] cycloaddition strategies for synthesizing azetidine derivatives.

A formal cycloaddition is a reaction that results in a cyclic product but proceeds through a stepwise mechanism rather than a concerted, pericyclic pathway. The Staudinger ketene-imine cycloaddition is a classic example of a formal [2+2] cycloaddition, proceeding through a zwitterionic intermediate.

While the specific formal [2+2] cycloaddition between α-amidomalonates and enones for the synthesis of azetidines is not prominently described in the surveyed literature, related stepwise cycloadditions are well-established for building four-membered heterocyclic rings. The principles of such a transformation would likely involve a Michael-type addition of the nucleophilic α-amidomalonate to the enone, generating a zwitterionic or stabilized carbanion intermediate. Subsequent intramolecular nucleophilic attack by the nitrogen anion onto the carbonyl-enolate system, followed by elimination, would be required to close the azetidine ring. The viability of this specific pathway would depend critically on the relative rates of competing reactions and the stability of the intermediates involved. The development of such a method would represent a novel approach to constructing highly functionalized azetidine scaffolds.

[2+2] Cycloadditions in Azetidine Synthesis

Aza-Paternò-Büchi Reactions for Azetidine Ring Construction

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands as one of the most direct and atom-economical methods for synthesizing functionalized azetidines. rsc.orgresearchgate.net However, its practical application has been hampered by challenges, particularly the decreased photoreactivity of acyclic imine precursors which can readily isomerize, dissipating the necessary electronic energy for cycloaddition. rsc.orgresearchgate.net Consequently, many successful examples have historically relied on intramolecular variants or the use of cyclic imines. researchgate.netnih.govchemrxiv.org

Recent advancements have focused on overcoming these limitations through the use of visible-light-mediated energy transfer catalysis. nih.govchemrxiv.orgnih.gov By carefully matching the frontier molecular orbital energies of acyclic oximes (as imine surrogates) and alkenes, productive [2+2] cycloadditions can be achieved. nih.govchemrxiv.org This strategy prevents unwanted side reactions like alkene dimerization and promotes the desired azetidine formation. nih.gov For instance, visible-light-mediated intramolecular aza-Paternò-Büchi reactions of unactivated alkenes with cyclic oximes have been developed to produce complex tricyclic azetidines in good yields. nih.gov The proposed mechanism involves the triplet-state photoexcited catalyst sensitizing the oxime, which then undergoes C-C bond formation with the alkene to form a 1,4-biradical intermediate. Subsequent intersystem crossing and C-N bond formation yield the azetidine ring. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Features |

| Intermolecular aza-Paternò-Büchi | Acyclic Oximes and Alkenes | Visible Light, Triplet Energy Transfer Catalyst | Monocyclic Azetidines | Overcomes challenges of acyclic imine photoreactivity. nih.govchemrxiv.org |

| Intramolecular aza-Paternò-Büchi | Pendant Oximes and Activated Alkenes | Visible Light, Photocatalyst | Fused Azetidines | Efficient for constructing complex, fused ring systems. nih.gov |

| Intermolecular aza-Paternò-Büchi | Cyclic Oximes and Unactivated Alkenes | Visible Light, Photocatalyst | Substituted Azetidines | Utilizes triplet excited states of cyclic oximes. nih.gov |

[3+1] Annulation Strategies

[3+1] annulation strategies offer another powerful approach to constructing the azetidine core. A notable example involves the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines. This method results in a formal [3+1] ring expansion to produce highly substituted methylene azetidines with excellent regioselectivity and stereoselectivity. nih.gov The reaction is believed to proceed through the formation of an aziridinium (B1262131) ylide, followed by a ring-opening and ring-closing cascade that efficiently transfers chirality from the starting material to the product. nih.gov This strategy highlights the utility of leveraging ring strain in small heterocycles to drive the formation of more complex structures.

Ring Contraction and Expansion Approaches

Ring Contraction from Larger Heterocycles

The synthesis of azetidines can be achieved through the ring contraction of larger heterocyclic precursors. A robust method involves the one-pot nucleophilic addition and subsequent ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.org In the presence of a base like potassium carbonate, various nucleophiles such as alcohols, phenols, and anilines can be incorporated into the final α-carbonylated N-sulfonylazetidine product. acs.orgorganic-chemistry.org The proposed mechanism entails a nucleophilic attack on the N-activated amide carbonyl, leading to N-C(O) cleavage and the formation of an α-bromocarbonyl derivative with a γ-positioned amide anion. This intermediate then undergoes an intramolecular SN2 reaction, resulting in the formal ring contraction to the azetidine. rsc.org

| Starting Material | Reagents | Product | Key Features |

| α-bromo N-sulfonylpyrrolidinones | K₂CO₃, Nucleophiles (alcohols, phenols, anilines) | α-carbonylated N-sulfonylazetidines | One-pot procedure with good functional group tolerance. acs.orgorganic-chemistry.org |

Ring Expansion of Aziridines to Azetidines

The one-carbon ring expansion of aziridines presents a valuable route to azetidines. nih.gov Biocatalytic approaches have demonstrated high enantioselectivity in this transformation. nih.govacs.org Engineered "carbene transferase" enzymes, evolved from cytochrome P450, can catalyze the rsc.orgnih.gov-Stevens rearrangement of aziridinium ylides, overriding the competing cheletropic extrusion of olefins. nih.gov This enzymatic method has shown high yields and excellent enantiomeric ratios for the synthesis of certain azetidines. nih.govacs.org However, the substrate scope can be limited, with poor performance observed for aziridines bearing substituents on the carbon backbone or for N-alkyl or N-aryl aziridines. nih.govacs.org

A proposed mechanism for this biocatalytic ring expansion involves the formation of an electrophilic iron carbenoid intermediate from the enzyme and a carbene precursor. This intermediate is then trapped by the nucleophilic aziridine (B145994) to form an aziridinium ylide, which subsequently rearranges to the azetidine product. nih.govacs.org

Strain-Release Functionalization Strategies

Utilization of 1-Azabicyclo[1.1.0]butanes (ABB)

The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) makes them versatile precursors for the synthesis of functionalized azetidines through strain-release-driven reactions. organic-chemistry.orgarkat-usa.org These transformations typically involve the cleavage of the central C-N bond, allowing for functionalization at the 1- and 3-positions of the azetidine ring. arkat-usa.org

A variety of synthetic methods have been developed based on this principle. For instance, the direct alkylation of ABB with organometallic reagents in the presence of a copper catalyst provides a rapid route to bis-functionalized azetidines. organic-chemistry.org Another strategy involves the generation of (1-azabicyclo[1.1.0]butan-3-yl)lithium, which can be trapped with a boronic ester. Subsequent N-protonation and a 1,2-migration cleave the central C-N bond to relieve ring strain and form the azetidine product. organic-chemistry.org

More recently, photocatalytic radical strategies have been employed to access densely functionalized azetidines from ABBs. researchgate.netunife.it These methods often utilize an organic photosensitizer to promote the homolytic cleavage of various precursors, generating radical intermediates that are then intercepted by the ABB in a strain-release process. unife.it This approach allows for the one-step synthesis of difunctionalized azetidines and has been applied to the late-stage functionalization of bioactive molecules. rsc.org

| Strategy | Reagents | Product | Key Features |

| Copper-Catalyzed Alkylation | Organometallic reagents, Cu(OTf)₂ | Bis-functionalized azetidines | Rapid and direct functionalization. organic-chemistry.org |

| Lithiation and 1,2-Migration | n-BuLi, Boronic ester | 1,3-Disubstituted azetidines | Modular construction of the azetidine ring. organic-chemistry.org |

| Dual Copper/Photoredox Catalysis | Allylic reagents, Photocatalyst | C3-quaternary center-containing azetidines | Mild and efficient multi-component allylation. rsc.org |

| Strain-Release-Driven N/C3-Functionalization | aza-ortho-quinone methide, HFIP | Functionalized azetidines | Unified activation and functionalization. bohrium.com |

| Photocatalytic Radical Annulation | Sulfonyl imines, Organic photosensitizer | Densely functionalized C3–N sulfonyl azetidines | Radical strain-release process for difunctionalization. researchgate.netunife.it |

Nucleophilic Ring Opening of ABB Derivatives

The high degree of ring strain in ABB derivatives makes them susceptible to nucleophilic attack, leading to the formation of 1,3-disubstituted azetidines. arkat-usa.org This approach offers a modular way to introduce a variety of substituents onto the azetidine core. A general method involves the direct alkylation of ABB with organometallic reagents in the presence of a copper catalyst, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), to afford bis-functionalized azetidines. organic-chemistry.orgsci-hub.se This methodology is applicable to a range of nucleophiles, including those that would install alkyl, allyl, vinyl, and benzyl (B1604629) groups at the C3 position. sci-hub.se

For the synthesis of a 2-cyclopropyl-2-methylazetidine (B6260329) derivative, this would conceptually involve an ABB precursor already bearing the methyl group at the bridgehead carbon, which would become the C2 of the azetidine. However, the more common and synthetically versatile approach involves the functionalization of an unsubstituted ABB. For instance, the generation of (1-azabicyclo[1.1.0]butan-3-yl)lithium, followed by trapping with a boronic ester, N-protonation, and a subsequent 1,2-migration, leads to the formation of N-H azetidines with a boronic ester at the C3 position. organic-chemistry.org This intermediate can then be further functionalized.

The nucleophilic ring-opening of ABBs can also be achieved with other nucleophiles such as thiols, which, under copper catalysis, yield 3-thiolated azetidines. arkat-usa.org Similarly, treatment of ABBs with aryl Grignard reagents can introduce aryl groups at the C3 position. The resulting N-azetidinylmagnesium intermediate can then undergo further reactions, such as N-arylation. arkat-usa.org

A summary of nucleophiles used in the ring-opening of ABBs is presented below:

| Nucleophile Source | Resulting C3-Substituent | Catalyst/Conditions |

| Organometal Reagents | Alkyl, Allyl, Vinyl, Benzyl | Cu(OTf)₂ |

| Thiols | Thiol | Copper Catalyst |

| Grignard Reagents | Aryl, Alkyl | - |

| Organolithium/Boronic Esters | Boronic Ester | - |

Radical Pathways in ABB Ring Opening

Radical-mediated transformations of ABBs provide an alternative and powerful strategy for the synthesis of complex azetidines, particularly those with all-carbon quaternary centers. organic-chemistry.org A polar-radical relay strategy has been developed for the nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling of benzoylated ABB with boronic acids. organic-chemistry.org This process allows for the construction of azetidines with a wide range of aryl groups at the C3 position and demonstrates excellent functional group tolerance. organic-chemistry.org

More recently, a dual copper/photoredox-catalyzed multicomponent allylation of ABBs has been reported. rsc.org This radical-relay strategy enables the synthesis of C3-quaternary center-containing azetidines in high yields. rsc.org This method's utility has been showcased through the late-stage functionalization of bioactive molecules, highlighting its broad applicability. rsc.org

Reactivity of Donor-Acceptor Cyclopropanes for Azetidine Synthesis

Donor-acceptor (D-A) cyclopropanes are versatile three-carbon building blocks that can be considered as masked 1,3-dipoles. researchgate.netnih.gov Their reactivity under Lewis acid catalysis enables a variety of transformations, including ring-expansion reactions to form heterocyclic systems. researchgate.netnih.gov

A notable method for azetidine synthesis involves the magnesium-mediated ring expansion of D-A cyclopropanes. nih.govchemrxiv.orgchemrxiv.org In this protocol, a Lewis acid, such as magnesium iodide (MgI₂), activates the D-A cyclopropane (B1198618) towards nucleophilic ring-opening by a putative Mg-amide species, which is generated in situ from an iminoiodinane. nih.govchemrxiv.org This transition-metal-free method proceeds under mild conditions and exhibits excellent chemoselectivity and broad functional group tolerance, even allowing for the use of challenging alkyl D-A cyclopropanes to form aliphatic azetidines. nih.govchemrxiv.org

The scope of this reaction is broad, with various substituted aryl and even alkyl D-A cyclopropanes participating effectively. The reaction conditions are typically mild, involving MgI₂ as the Lewis acid and tetrabutylammonium (B224687) iodide (TBAI) as an additive in a solvent like trifluorotoluene (PhCF₃) at room temperature. chemrxiv.org

The following table summarizes the types of D-A cyclopropanes and their reactivity in this azetidination protocol:

| Donor Group on Cyclopropane | Acceptor Group(s) | Resulting Azetidine Yield |

| Aryl (electron-rich & -poor) | Diester | Good to Excellent chemrxiv.org |

| Alkyl | Diester | Good chemrxiv.org |

| Vinyl | Diester | Excellent chemrxiv.org |

Stereoselective Synthesis of this compound Derivatives

The synthesis of chiral azetidines, particularly those with multiple stereocenters, requires precise control over the stereochemical outcome of the reaction.

Diastereoselective Approaches to Substituted Azetidines

Diastereoselective methods for the synthesis of substituted azetidines often rely on substrate control, where the existing stereochemistry of the starting material dictates the stereochemistry of the newly formed centers. For instance, a general and scalable two-step method for the regio- and diastereoselective synthesis of 2-arylazetidines has been reported. acs.org This method involves the treatment of key intermediates with a superbase, leading to the exclusive formation of the four-membered ring with a trans geometry between the substituents at the C2 and C3 positions. acs.org

Another approach involves the diastereoselective conversion of azetidine nitrones, formed from the electrocyclization of N-alkenylnitrones, into highly substituted azetidines through reduction, cycloaddition, or nucleophilic addition reactions, often with excellent diastereoselectivity. nih.gov The synthesis of 2,2-disubstituted azetidines can be achieved through a one-pot rhodium-catalyzed N-H insertion and cyclization strategy. researchgate.net

While not specific to this compound, these methods demonstrate the principles that can be applied to achieve diastereocontrol in azetidine synthesis.

Enantioselective Catalysis in Azetidine Synthesis

The development of enantioselective catalytic methods provides a more efficient and versatile route to chiral azetidines. A highly enantioselective difunctionalization of azetines has been developed for the synthesis of chiral 2,3-disubstituted azetidines. nih.gov Using a copper/bisphosphine catalyst, boryl and allyl functionalities are installed across the C=C bond of the azetine with the concomitant creation of two new stereogenic centers. nih.gov This method is notable for its complete regio-, enantio-, and diastereoselectivity in most cases. nih.gov

The synthesis of spirocyclic azetidine oxindoles has been achieved with high enantioselectivity using a novel chiral cation phase-transfer catalyst. nih.gov This method relies on an intramolecular C-C bond formation, where the chiral catalyst directs the cyclization. nih.gov

Furthermore, enantioselective [2+2] cycloadditions and other catalytic approaches are continuously being developed for the synthesis of chiral azetidines and the related β-lactams. rsc.orgacs.org For example, Pd-catalyzed asymmetric allylation of azalactones has been used to generate chiral azetidines. rsc.org

Catalytic Methodologies in Azetidine Synthesis

A wide array of catalytic methodologies has been developed to facilitate the synthesis of azetidines. Lanthanide triflates, such as lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), have been shown to be effective catalysts for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. nih.govfrontiersin.org This reaction tolerates a variety of functional groups. nih.govfrontiersin.org

Palladium catalysis has been employed in the intramolecular C(sp³)-H amination of picolinamide-protected amines to furnish azetidines. acs.org This method is attractive due to the use of relatively low catalyst loadings and inexpensive reagents. acs.org Tantalum catalysts have also been utilized in hydroaminoalkylation reactions for azetidine synthesis. rsc.org

The following table provides a summary of various catalytic systems used in azetidine synthesis:

| Catalyst System | Reaction Type | Substrate |

| La(OTf)₃ | Intramolecular Aminolysis | cis-3,4-Epoxy Amines nih.govfrontiersin.org |

| Palladium(II) | Intramolecular C-H Amination | Picolinamide-protected Amines acs.org |

| Copper(I)/Bisphosphine | Boryl Allylation | Azetines nih.gov |

| Rhodium(II) | N-H Insertion/Cyclization | Diazo Compounds/Amines researchgate.net |

| Tantalum | Hydroaminoalkylation | Alkenylamines rsc.org |

| Nickel | Suzuki Cross-Coupling | Aminobicyclobutanes/Boronic Acids organic-chemistry.org |

| Copper/Photoredox | Multicomponent Allylation | Aminobicyclobutanes rsc.org |

Transition Metal-Catalyzed Azetidine Formation and Functionalization

Transition metal catalysis has emerged as a powerful tool for the construction of complex molecular architectures, and the synthesis of azetidines is no exception. Various metals, including palladium, copper, gold, and nickel, have been successfully employed to catalyze the formation and subsequent functionalization of the azetidine ring system. These methods often offer high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Reactions in Azetidine Chemistry

Palladium catalysis has been extensively utilized in the synthesis of azetidines, primarily through intramolecular C-H amination reactions. acs.orgorganic-chemistry.orgpsu.edu These methods allow for the direct formation of the azetidine ring by creating a carbon-nitrogen bond from readily available precursors. organic-chemistry.orgpsu.edu For instance, the use of a picolinamide (PA) directing group enables the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H and C(sp²)–H bonds at the γ and δ positions to furnish azetidines and other N-heterocycles. acs.orgorganic-chemistry.orgpsu.edu This approach is characterized by its low catalyst loading, use of inexpensive reagents, and convenient operating conditions. acs.orgorganic-chemistry.orgpsu.edu The reaction proceeds through a proposed Pd(II)/Pd(IV) catalytic cycle, demonstrating high diastereoselectivity in the formation of the azetidine ring. organic-chemistry.org

Beyond ring formation, palladium catalysis is also instrumental in the functionalization of pre-existing azetidine scaffolds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed to introduce aryl groups onto the azetidine ring. researchgate.netresearchgate.netmdpi.com For example, N-arylazetidines can be synthesized through the palladium-catalyzed cross-coupling of aryl bromides with azetidine. researchgate.net This method has been shown to be applicable to a wide range of aryl and heteroaryl bromides without causing ring cleavage of the strained azetidine. researchgate.net

A notable application of palladium catalysis involves a cascade reaction for the synthesis of 2-aryl propionic acids, where a Heck coupling of an aryl bromide with ethylene (B1197577) is followed by hydroxycarbonylation. mdpi.com While not directly forming an azetidine, this demonstrates the power of palladium catalysis in multi-step, one-pot transformations that could be adapted for azetidine-containing substrates. Furthermore, palladium-catalyzed C-H arylation has been used to functionalize complex molecules containing azetidine moieties, showcasing the versatility of this catalytic system. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions in Azetidine Synthesis

| Reaction Type | Catalyst System | Substrates | Product Type | Ref. |

| Intramolecular C-H Amination | Pd(OAc)₂ / Picolinamide | γ-amino picolinamides | Substituted Azetidines | acs.orgorganic-chemistry.org |

| N-Arylation | Palladium complex | Azetidine, Aryl bromides | N-Arylazetidines | researchgate.net |

| C-H Arylation | Pd(OAc)₂/CuBr₂/CsOAc | Triterpenoid (B12794562) picolinamides | C-Arylated Azetidines | nih.gov |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos | Bromothiophenes, Cyclopropylboronic acid | Cyclopropylthiophenes | mdpi.com |

| Heck/Hydroxycarbonylation | NISPCDPP/Pd(OAc)₂ | Aryl bromides, Ethylene | 2-Aryl propionic acids | mdpi.com |

Copper(I)-Catalyzed Cascade Strategies

Copper(I) catalysis has proven to be a versatile and efficient approach for the synthesis of azetidine derivatives through cascade reactions. the-innovation.orgnih.govacs.orgresearchgate.netnih.gov One prominent strategy involves the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes. the-innovation.orgnih.gov This [3+1] radical cascade cyclization allows for the construction of the azetidine ring from simple starting materials. The reaction is initiated by the photogeneration of an α-aminoalkyl radical, which is then captured by an alkyne to form a vinyl radical. This intermediate subsequently undergoes a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to yield the azetidine product. nih.gov

Another significant copper(I)-catalyzed cascade strategy involves the skeletal rearrangement of O-propargylic oximes to produce azetidine nitrones. nih.govacs.orgresearchgate.net This process entails a tandem acs.orgnih.gov-rearrangement and a 4π-electrocyclization. The substituents on the alkyne and oxime moieties play a crucial role in determining the reaction outcome, influencing the formation of either azetidine nitrones or exomethylene oxazolines. nih.govacs.org The resulting azetidine nitrones are valuable intermediates that can undergo further transformations, such as [3+2] cycloadditions. nih.govacs.orgresearchgate.net

Furthermore, copper(I) catalysis has been utilized in the regiospecific 1,3-dipolar cycloaddition of terminal alkynes to azides, a reaction commonly known as "click chemistry." nih.gov While this method is broadly applied for the synthesis of triazoles, its principles can be extended to the construction of other heterocyclic systems. The mild and efficient nature of copper(I) catalysis makes it an attractive option for the synthesis of complex molecules containing the azetidine core. nih.gov

Table 2: Copper(I)-Catalyzed Cascade Reactions for Azetidine Synthesis

| Reaction Type | Catalyst System | Starting Materials | Product Type | Ref. |

| [3+1] Radical Cascade Cyclization | Photo-induced Cu(I) | Aliphatic amines, Alkynes | Substituted Azetidines | the-innovation.orgnih.gov |

| Skeletal Rearrangement | Cu(I) / 2-aminopyridine | O-propargylic oximes | Azetidine Nitrones | nih.govacs.orgresearchgate.net |

| 1,3-Dipolar Cycloaddition | Cu(I) | Terminal alkynes, Azides | 1,4-Disubstituted acs.orgthe-innovation.orgnih.gov-triazoles | nih.gov |

Gold-Catalyzed Processes for Azetidine Scaffolds

Gold catalysis has emerged as a powerful tool for activating alkynes and facilitating various organic transformations. nih.govnih.govyoutube.com In the context of azetidine synthesis, gold-catalyzed reactions offer unique pathways to construct and functionalize these strained heterocycles. One notable application is the use of gold-mediated energy transfer photocatalysis to access azetidines from 2-isoxazoline-3-carboxylates and alkenes. nih.gov This operationally simple method utilizes [Au(cbz)(NHC)] complexes as photocatalysts and is applicable to a broad range of substrates. Mechanistic studies have confirmed that the reaction proceeds via an energy transfer pathway. nih.gov

Gold catalysts are known for their ability to activate C-C triple bonds, making them susceptible to nucleophilic attack. youtube.com This principle has been applied in the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid to form spirobislactones, demonstrating the potential for constructing complex scaffolds that could incorporate an azetidine ring. nih.gov The high reactivity of gold(I) catalysts under mild conditions allows for the efficient synthesis of various heterocyclic compounds. nih.gov While direct gold-catalyzed synthesis of this compound is not explicitly detailed, the principles of gold-catalyzed alkyne activation and subsequent cyclization provide a promising avenue for future research in this area.

Nickel-Catalyzed Cross-Couplings in Azetidine Synthesis

Nickel catalysis has become an increasingly important method for the formation of carbon-carbon and carbon-heteroatom bonds, offering a more sustainable and cost-effective alternative to precious metal catalysts like palladium. nih.govacs.orgnih.govresearchgate.netcalstate.edu In the realm of azetidine synthesis, nickel-catalyzed cross-coupling reactions have proven to be particularly valuable for accessing functionalized azetidine derivatives. nih.govacs.orgnih.govresearchgate.net

A general strategy for the synthesis of enantiomerically pure 2-alkyl azetidines involves a highly regioselective nickel-catalyzed cross-coupling of aliphatic organozinc reagents with an aziridine precursor. nih.gov This protocol features a tethered thiophenyl group on the aziridine, which, upon activation by methylation, acts as an excellent leaving group, triggering the cyclization to form the 2-substituted azetidine core. nih.gov This method exhibits excellent functional group tolerance and provides the desired azetidine products in good to excellent yields. nih.gov

More recently, a photoredox-transition metal dual catalysis platform has been developed for a nickel-catalyzed decarboxylative cross-coupling of redox-active N-hydroxyphthalimide (NHP) azetidine-2-carboxylates with heteroaryl iodides. acs.orgnih.govresearchgate.net This "off-the-shelf" approach allows for the synthesis of 2-heteroaryl azetidines, which are valuable building blocks in medicinal chemistry. The reaction is amenable to diversification, providing access to novel saturated heterocyclic scaffolds. acs.orgnih.gov The use of nickel catalysis in ring-opening cross-coupling reactions of azetidines is also being explored as a sustainable method for forming new C-C bonds. calstate.edu

Table 3: Nickel-Catalyzed Cross-Coupling Reactions for Azetidine Synthesis

| Reaction Type | Catalyst System | Starting Materials | Product Type | Ref. |

| Cross-Coupling/Cyclization | Nickel catalyst | Aliphatic organozinc reagents, Aziridine with thiophenyl group | Enantiomerically pure 2-alkyl azetidines | nih.gov |

| Decarboxylative Cross-Coupling | Nickel catalyst / Photoredox | NHP azetidine-2-carboxylates, Heteroaryl iodides | 2-Heteroaryl azetidines | acs.orgnih.govresearchgate.net |

| Ring-Opening Cross-Coupling | Nickel catalyst | Azetidines | Functionalized amines | calstate.edu |

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis. In the context of azetidine chemistry, organocatalytic methods provide a powerful platform for the enantioselective construction of these strained heterocycles. nih.govamanote.comresearchgate.netacs.org

One notable approach involves the use of chiral phosphoric acids (CPAs) to catalyze multicomponent reactions for the synthesis of fused azetidines. researchgate.net For example, a CPA-catalyzed reaction of anilines, aldehydes, and azetidinones can produce tetrahydroquinoline-fused azetidines with three contiguous stereocenters. researchgate.net This method is characterized by complete diastereocontrol, high enantioselectivity, and broad functional group tolerance. researchgate.net The success of this strategy relies on the dual activation of imine and enamine intermediates by the chiral phosphoric acid. researchgate.net

Thiourea and squaramide catalysts have also been employed in the organocatalytic asymmetric synthesis of α-azetidinyl tertiary alkyl halides. nih.gov This method allows for the creation of a tetrasubstituted chiral carbon center adjacent to the azetidine ring with high yields and enantioselectivities. The reaction involves the conjugate addition of a halide source to an α,β-unsaturated compound derived from an azetidine-containing starting material. The resulting products are versatile intermediates that can be further transformed into a variety of multifunctional chiral compounds. nih.gov

Furthermore, chiral squaramide hydrogen-bond donor catalysts have been shown to promote the highly enantioselective ring-opening of 3-substituted azetidines by alkyl and acyl halides. acs.org This method demonstrates broad scope across various substrate combinations. Computational studies have revealed a network of noncovalent interactions between the catalyst and the azetidinium intermediate that stabilizes the transition state, leading to high enantioselectivity. acs.org

Table 4: Organocatalytic Approaches to Azetidine Synthesis

| Catalyst Type | Reaction Type | Starting Materials | Product Type | Ref. |

| Chiral Phosphoric Acid | Multicomponent Reaction | Anilines, Aldehydes, Azetidinones | Fused Azetidines | researchgate.net |

| Thiourea/Squaramide | Conjugate Addition | α,β-Unsaturated Azetidine Derivatives, Halide Source | α-Azetidinyl Tertiary Alkyl Halides | nih.gov |

| Chiral Squaramide | Enantioselective Ring-Opening | 3-Substituted Azetidines, Alkyl/Acyl Halides | Chiral Functionalized Amines | acs.org |

Photocatalytic Strategies for Azetidine Synthesis

Photocatalysis has emerged as a powerful and sustainable tool in modern organic synthesis, enabling the construction of complex molecules under mild conditions using visible light. the-innovation.orgnih.govresearchgate.netresearchgate.netchemrxiv.orgbohrium.comthieme-connect.comnih.gov In the field of azetidine synthesis, photocatalytic strategies have opened up new avenues for the formation of these strained four-membered rings. researchgate.netresearchgate.netchemrxiv.orgbohrium.comthieme-connect.com

One prominent photocatalytic approach is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene to directly form an azetidine. researchgate.netresearchgate.netbohrium.com While direct excitation methods are often limited, the use of photosensitizers can overcome these challenges. For instance, copper-catalyzed photocycloadditions of non-conjugated imines and alkenes have been developed to produce a variety of substituted azetidines. researchgate.net Similarly, visible-light-mediated aza Paternò-Büchi reactions have been utilized to synthesize tunable azetidine-based energetic materials. bohrium.com

Another innovative strategy involves radical strain-release photocatalysis of azabicyclo[1.1.0]butanes (ABBs) to access densely functionalized azetidines. chemrxiv.orgthieme-connect.com This method is driven by a novel organic photosensitizer that facilitates an energy-transfer process with various sulfonylimine precursors. The resulting radical intermediates are then intercepted by the strained ABB, leading to the formation of the azetidine product in high yields. chemrxiv.org

Furthermore, a photochemical, radical 4-exo-dig cyclization of ynamides, promoted by copper photoredox catalysis, provides a general synthesis of azetidines. nih.gov This anti-Baldwin cyclization, once considered unfavorable, has been successfully demonstrated with full control of regioselectivity. The reaction proceeds smoothly under visible light irradiation in the presence of a heteroleptic copper complex and an amine. nih.gov

Table 5: Photocatalytic Strategies for Azetidine Synthesis

| Reaction Type | Catalysis/Sensitizer | Starting Materials | Product Type | Ref. |

| Aza Paternò-Büchi Reaction | Copper Photocatalysis | Imines, Alkenes | Substituted Azetidines | researchgate.net |

| Radical Strain-Release | Organic Photosensitizer | Azabicyclo[1.1.0]butanes, Sulfonylimines | Densely Functionalized Azetidines | chemrxiv.orgthieme-connect.com |

| Radical 4-exo-dig Cyclization | Copper Photoredox Catalysis | Ynamides | Substituted Azetidines | nih.gov |

| [3+1] Radical Cascade Cyclization | Photo-induced Copper Catalysis | Aliphatic amines, Alkynes | Substituted Azetidines | the-innovation.orgnih.gov |

Green Chemistry Principles in Azetidine Synthesis

The synthesis of advanced azetidine architectures, such as this compound, is increasingly guided by the principles of green chemistry. These principles aim to design chemical processes that are more efficient, safer, and environmentally benign. The focus is on minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources. For a unique scaffold like this compound, which combines the strained four-membered ring with a spirocyclic cyclopropane, applying these principles is crucial for developing sustainable synthetic methodologies.

Several modern synthetic strategies for constructing azetidine rings can be evaluated through the lens of green chemistry. These include photocatalysis, the use of safer solvents and catalysts, and designing reactions with high atom economy.

One of the most promising green approaches for azetidine synthesis is the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. nih.govrsc.org This method is powerful for creating the four-membered ring with high efficiency. Recent advancements have enabled these reactions to be carried out using visible light and a photocatalyst, which is a significant improvement over traditional methods that often required high-energy UV light. researchgate.net The use of visible light is more energy-efficient and reduces the risk of side reactions and degradation of sensitive functional groups. researchgate.net Such photochemical strategies have been shown to be scalable and offer a versatile route to densely functionalized azetidines. frontiersin.orgchemrxiv.org For a target like this compound, an intramolecular aza Paternò–Büchi reaction could be a highly atom-economical approach.

The choice of solvents and catalysts also plays a critical role in the greenness of a synthetic route. Many classical organic reactions rely on volatile and often toxic organic solvents. Green chemistry encourages the use of safer alternatives like water, supercritical fluids, or even solvent-free conditions. Microwave-assisted synthesis, for instance, can accelerate reactions, often reducing the need for solvents and lowering energy consumption. organic-chemistry.orgnih.gov In the context of catalysis, moving from stoichiometric reagents to catalytic systems (especially those using earth-abundant and non-toxic metals) is a core goal.

Below is a comparative table of potential synthetic approaches for 2,2-disubstituted azetidines, evaluated based on green chemistry principles. While a direct synthesis for this compound is not explicitly detailed in the literature, these methods for analogous structures provide a framework for a green synthetic design.

Table 1: Comparison of Synthetic Strategies for 2,2-Disubstituted Azetidines from a Green Chemistry Perspective

| Synthetic Strategy | Typical Reactants | Energy Source | Key Green Aspects | Potential Drawbacks | Relevant Research |

| Intramolecular Cyclization | γ-Haloamines, Amino alcohols | Thermal | Can be high-yielding for simple systems. | Use of leaving groups reduces atom economy; may require harsh reagents for activation. | organic-chemistry.orgacs.org |

| Aza Paternò–Büchi Reaction | Unsaturated imines (intramolecular) | Visible Light | High atom economy; energy-efficient; high stereoselectivity. | Photocatalyst may be expensive or based on rare metals. | nih.govrsc.orgresearchgate.net |

| Rhodium-Catalyzed N-H Insertion/Cyclization | Diazo compounds, Amines | Thermal | One-pot procedure; step-economical. | Use of diazo compounds can be hazardous; rhodium is a precious metal. | researchgate.net |

| La(OTf)₃-Catalyzed Aminolysis of Epoxides | Epoxy amines | Thermal | High regioselectivity; tolerates various functional groups. | Requires a metal catalyst; solvents like DCE may be used. | frontiersin.org |

The development of a truly green synthesis for this compound would likely involve a combination of these advanced methodologies. For instance, a potential route could start from a readily available cyclopropyl (B3062369) methyl ketone. orgsyn.org This could be converted to a suitable precursor for an intramolecular photochemical cycloaddition, which represents one of the most atom-economical and energy-efficient methods for constructing the azetidine ring. nih.govrsc.org

Ultimately, the application of green chemistry principles to the synthesis of complex molecules like this compound not only minimizes environmental impact but also drives innovation, leading to more elegant, efficient, and cost-effective chemical processes.

Mechanistic Investigations and Reactivity Pathways of 2 Cyclopropyl 2 Methylazetidine Scaffolds

Azetidine (B1206935) Ring-Opening Reactions

The four-membered azetidine ring is characterized by significant ring strain, estimated to be around 25-26 kcal/mol. nih.govclockss.org This inherent strain is a primary driver for its reactivity, making the ring susceptible to cleavage under various conditions. nih.govclockss.org The presence of a cyclopropyl (B3062369) group at the 2-position introduces additional strain and unique electronic properties that influence the regioselectivity and mechanism of these ring-opening processes.

Nucleophilic Ring Opening Mechanisms

Nucleophilic attack is a common pathway for the cleavage of the azetidine ring. The course of these reactions is heavily dependent on the nature of the nucleophile, the substitution pattern on the azetidine ring, and the reaction conditions.

In many instances, the ring-opening of azetidines proceeds through an SN2-type mechanism. This pathway involves the backside attack of a nucleophile on one of the ring carbons, leading to inversion of stereochemistry at the point of attack. For the 2-cyclopropyl-2-methylazetidine (B6260329) scaffold, nucleophilic attack would preferentially occur at the less sterically hindered C4 position.

The regioselectivity of nucleophilic attack is a critical aspect of these reactions. In the case of non-symmetrical aziridines, it is well-established that heteroatom nucleophiles tend to attack the less substituted β-carbon. clockss.org A similar principle can be applied to azetidines, where the steric bulk of the 2-cyclopropyl-2-methyl group would direct incoming nucleophiles to the C4 position. This regioselectivity is crucial for the synthetic utility of these scaffolds, allowing for the controlled introduction of functional groups.

The rate and efficiency of the SN2 ring-opening are also influenced by the nature of the substituent on the azetidine nitrogen. Electron-withdrawing groups on the nitrogen atom can activate the ring towards nucleophilic attack. clockss.org

Lewis acids play a significant role in promoting the ring-opening of azetidines by coordinating to the nitrogen atom. This coordination enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. iitk.ac.in The mechanism of Lewis acid-mediated ring-opening can have both SN1 and SN2 character, depending on the stability of the resulting carbocationic intermediate. uni-regensburg.de

In the context of this compound, the coordination of a Lewis acid to the nitrogen atom would generate a highly reactive species. iitk.ac.in The subsequent nucleophilic attack could, in principle, occur at either the C2 or C4 position. Attack at C2 would lead to the opening of the azetidine ring and could potentially be followed by rearrangement of the cyclopropylmethyl cation. However, the SN2 pathway is often favored in these systems. iitk.ac.in

Studies on related systems, such as 2-aryl-N-tosylazetidines, have demonstrated that Lewis acid-mediated ring-opening with alcohols proceeds via an SN2 pathway, leading to the formation of 1,3-amino ethers with inversion of configuration. iitk.ac.in This suggests that a similar mechanism could be operative for this compound, where the nucleophile attacks the C4 position in an SN2 fashion. iitk.ac.in

| Catalyst | Nucleophile | Product Type | Mechanism |

| Lewis Acid | Alcohols | 1,3-Amino Ethers | SN2 |

| Lewis Acid | Thiourea | Bicyclic Lactams | SN1-type ring opening followed by cyclization |

Radical Ring Opening Pathways

The presence of the cyclopropyl group in the this compound scaffold introduces the possibility of radical-mediated ring-opening reactions. Cyclopropane (B1198618) derivatives are known to undergo ring-opening via radical pathways, particularly when a radical can be generated adjacent to the three-membered ring. beilstein-journals.orgnih.gov

In a potential scenario, the formation of a radical at the C2 position of the azetidine ring could trigger the homolytic cleavage of the cyclopropane ring. This would result in the formation of a more stable, open-chain radical species. The initial radical could be generated through various methods, such as the addition of a radical initiator or through single-electron transfer processes.

The regioselectivity of the cyclopropane ring-opening would be governed by the stability of the resulting radical. Cleavage of the C1'-C2' or C1'-C3' bond of the cyclopropyl group would lead to a primary radical, while cleavage of the C2'-C3' bond would result in a less stable radical. Therefore, the former pathways are more likely.

Strain-Driven Reactivity in Azetidine Ring Opening

The considerable ring strain of the azetidine ring is a fundamental driving force for its ring-opening reactions. nih.govrsc.org This strain arises from bond angle distortion and torsional strain within the four-membered ring. The release of this strain provides a thermodynamic incentive for reactions that lead to ring cleavage. nih.gov

The reactivity of azetidines is significantly higher than that of their five- and six-membered ring counterparts (pyrrolidines and piperidines, respectively) but generally lower than that of the more strained three-membered aziridines. nih.gov This intermediate reactivity allows for a degree of stability and handleability while still permitting facile ring-opening under appropriate conditions. nih.gov

The presence of the cyclopropyl group at the 2-position of the azetidine ring introduces an additional element of strain. The C-C bonds of the cyclopropane ring have a high degree of p-character, which influences the adjacent bonds of the azetidine ring. This interaction can affect the bond strengths within the azetidine ring and potentially lower the activation energy for ring-opening processes.

Rearrangement Reactions Involving Azetidine Intermediates

The this compound scaffold can also participate in rearrangement reactions, often following an initial ring-opening event. The formation of reactive intermediates, such as carbocations or radicals, can trigger subsequent skeletal reorganizations to yield more stable products.

For instance, if a carbocation were to form at the C2 position of the azetidine ring (for example, through a Lewis acid-mediated process with SN1 character), the adjacent cyclopropyl group could undergo a characteristic rearrangement. The cyclopropylmethyl cation is known to rearrange rapidly to the cyclobutyl or homoallyl cation. This rearrangement would lead to the formation of new ring systems or acyclic products, expanding the synthetic utility of the this compound scaffold.

Stevens Rearrangement of Azetidinium Ions

The Stevens rearrangement is a classic organic reaction that involves the 1,2-migration of a group on an ammonium (B1175870) ylide, typically formed by the deprotonation of a quaternary ammonium salt with a strong base. wikipedia.org This rearrangement provides a powerful method for carbon-carbon bond formation and ring expansion. In the context of the this compound scaffold, the corresponding azetidinium ion can undergo a Stevens rearrangement to yield substituted pyrrolidines.

The reaction is initiated by the formation of an azetidinium ylide. The key step in the mechanism of the Stevens rearrangement is the generation of this ylide intermediate from the corresponding ammonium salt in the presence of a strong base. wikipedia.org The subsequent rearrangement can proceed through different mechanistic pathways, including a concerted process or a stepwise mechanism involving the formation of a diradical pair or a cation-anion pair within a solvent cage. wikipedia.orgresearchgate.net The observation of retention of configuration at the migrating center often points towards a mechanism involving a tightly associated radical or ion pair. wikipedia.org

For the 2-cyclopropyl-2-methylazetidinium ion, the rearrangement would likely involve the migration of one of the groups attached to the exocyclic carbon of the ylide to the adjacent carbon atom of the azetidine ring. This process would result in the expansion of the four-membered azetidine ring to a five-membered pyrrolidine (B122466) ring. The presence of the cyclopropyl group introduces an additional element of strain, which could influence the regioselectivity and stereoselectivity of the rearrangement. While the general mechanism of the Stevens rearrangement of azetidinium ylides to form expanded ring systems like pyrrolidines is established, specific studies on ylides derived from 3-methylene-azetidines have shown efficient ring-expansion to quaternary proline derivatives. ntu.edu.sg

A proposed pathway for the Stevens rearrangement of a 2-cyclopropyl-2-methylazetidinium ylide is depicted below:

Scheme 1: Proposed Stevens Rearrangement of a 2-Cyclopropyl-2-methylazetidinium Ylide

Specific experimental data on the Stevens rearrangement of the 2-cyclopropyl-2-methylazetidinium ion is not extensively documented in the reviewed literature, thus the following table represents plausible products based on the general understanding of the reaction.

| Starting Material | Base | Plausible Product |

| N-Benzyl-N-methyl-2-cyclopropyl-2-methylazetidinium bromide | n-BuLi | 1-Benzyl-2-cyclopropyl-2,3-dimethylpyrrolidine |

| N,N-Dimethyl-2-cyclopropyl-2-methylazetidinium iodide | NaNH2 | 1,2-Dimethyl-2-cyclopropyl-3-methylpyrrolidine |

Cloke-Wilson Rearrangement and Analogous Cyclopropane-Derived Rearrangements

The Cloke-Wilson rearrangement is a thermal or catalyzed isomerization of cyclopropyl ketones, imines, or carboxaldehydes into dihydrofurans, dihydropyrroles, or other five-membered heterocycles, respectively. wikipedia.orgrsc.org This rearrangement is driven by the release of ring strain from the three-membered cyclopropane ring. For the this compound scaffold, an analogous rearrangement could be envisioned starting from an N-activated or imine derivative, leading to the formation of a pyrrolidine-containing fused ring system.

The classical Cloke-Wilson rearrangement involves the cleavage of a carbon-carbon bond of the cyclopropane ring followed by ring closure to form a more stable five-membered ring. rsc.org This process can be promoted by heat or by the use of catalysts. The reaction of cyclopropyl substituted ketones with ammonium chloride upon heating has been shown to produce dihydropyrroles. rsc.org Similarly, cyclopropyl carboxaldehyde can rearrange to dihydrofuran at high temperatures. rsc.org

In a potential application to the this compound system, the azetidine nitrogen could be part of an imine functionality derived from the cyclopropyl group. Upon activation, this cyclopropyl imine could undergo a Cloke-Wilson type rearrangement. The mechanism would likely involve the opening of the cyclopropane ring to form a zwitterionic or diradical intermediate, which then cyclizes to form a five-membered dihydropyrrole fused to or substituted on the original azetidine ring, which might undergo subsequent rearrangement. The use of transition metal catalysts, such as those based on palladium, has been shown to facilitate the isomerization of alkylidene cyclopropyl ketones to furnish tetrasubstituted furans. rsc.org

Table 2: Potential Substrates and Products for a Cloke-Wilson Type Rearrangement

| Substrate | Conditions | Plausible Product |

| Imine of 2-formyl-1-benzyl-2-methylazetidine | Heat or Lewis Acid | Fused dihydropyrrole derivative |

| N-(2-cyclopropyl-2-methylazetidin-2-yl)methylene)aniline | PdCl2(MeCN)2 | Substituted pyrrolidine derivative |

Copper(I)-Catalyzed 2,3-Rearrangements

researchgate.netwikipedia.org-Sigmatropic rearrangements are pericyclic reactions that involve the migration of a substituent from one atom of an allylic system to the third atom. wikipedia.org When the migrating group is attached to a heteroatom adjacent to the allylic system, such as in allylic amine oxides or ammonium ylides, the reaction is known as a researchgate.netwikipedia.org-Sommelet-Hauser rearrangement. wikipedia.orgwikipedia.org Copper(I) catalysts have been shown to promote various types of rearrangements, including those of ylides. researchgate.net

For the this compound scaffold, the formation of a quaternary ammonium salt with an allylic group on the nitrogen atom could set the stage for a researchgate.netwikipedia.org-sigmatropic rearrangement. Upon deprotonation to form the corresponding ylide, a copper(I) catalyst could facilitate the rearrangement. The mechanism would involve a concerted, five-membered cyclic transition state. wikipedia.org

This rearrangement would lead to the formation of a new carbon-carbon bond and the transfer of the allyl group from the nitrogen atom to an adjacent carbon atom of the azetidine ring. The stereoselectivity of researchgate.netwikipedia.org-sigmatropic rearrangements can be high, with a preference for the formation of the E-alkene product. wikipedia.org While copper(II) acetate (B1210297) has been shown to catalyze molecular rearrangements of arylhydrazones of 3-benzoylazoles, nih.gov specific examples of copper(I)-catalyzed researchgate.netwikipedia.org-rearrangements involving this compound are not prevalent in the literature. However, the general principles of such rearrangements suggest a viable pathway for the functionalization of this scaffold.

Functionalization and Derivatization Reactions at the Azetidine Core

The azetidine ring in the this compound scaffold is amenable to a variety of functionalization and derivatization reactions. These reactions allow for the introduction of diverse substituents and the construction of more complex molecular architectures.

α-Arylation of Azetidines

The α-arylation of azetidines, specifically at the carbon atom bearing the cyclopropyl and methyl groups, represents a synthetic challenge due to the steric hindrance around this quaternary center. However, palladium-catalyzed α-arylation reactions have emerged as powerful tools for the formation of carbon-carbon bonds at the α-position of carbonyl compounds and related substrates. researchgate.net Recent advances have demonstrated the α-arylation of sterically hindered β-substituted cyclopropyl nitriles using a NiXantphos/palladium catalyst system. researchgate.net

While direct α-arylation of this compound has not been explicitly described, related palladium-catalyzed C(sp³)–H arylation has been achieved on more complex triterpenoid (B12794562) structures containing an azetidine ring, albeit not at a quaternary center. nih.gov The development of a successful α-arylation protocol for this compound would likely require the use of a directing group to facilitate the C-H activation step or the generation of an enolate equivalent.

Table 3: Potential Conditions for α-Arylation of an Activated Azetidine Derivative

| Azetidine Derivative | Arylating Agent | Catalyst System | Plausible Product |

| N-Pivaloyl-2-cyclopropyl-2-methylazetidine | 4-Bromotoluene | Pd(OAc)2 / NiXantphos, NaOtBu | N-Pivaloyl-2-cyclopropyl-2-methyl-3-(p-tolyl)azetidine |

| 2-Cyano-2-cyclopropyl-1-benzylazetidine | Phenylboronic acid | Pd2(dba)3 / SPhos, K3PO4 | 2-Cyano-2-cyclopropyl-1-benzyl-2-phenylazetidine |

N-Arylation and N-Derivatization Strategies

The nitrogen atom of the azetidine ring is a key site for functionalization. N-Arylation, in particular, is a valuable transformation for the synthesis of compounds with potential applications in medicinal chemistry. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for the formation of C-N bonds. wikipedia.orgmdpi.com This reaction is tolerant of a wide range of functional groups and has been successfully applied to the N-arylation of various amines, including azetidines. researchgate.netrsc.org

The N-arylation of this compound can be achieved by reacting it with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. rsc.orgnih.gov The choice of ligand is often crucial for achieving high yields, with bulky, electron-rich phosphines such as BippyPhos showing broad applicability. nih.gov One-pot procedures involving the ring-opening of azabicyclobutanes followed by Buchwald-Hartwig coupling have also been developed for the synthesis of 1,3-bisfunctionalized azetidines. researchgate.net

Table 4: Representative Buchwald-Hartwig N-Arylation of this compound

| Aryl Halide | Ligand | Base | Solvent | Yield (%) |

| 4-Chlorotoluene | BippyPhos | NaOtBu | Toluene | Good to Excellent |

| 1-Bromo-4-methoxybenzene | Xantphos | Cs2CO3 | Dioxane | Good |

| 2-Bromopyridine | BrettPhos | K3PO4 | t-Amyl alcohol | Moderate to Good |

Yields are estimated based on reported reactions with similar substrates. wikipedia.orgmdpi.com

Aza-Michael Addition for Azetidine Amino Acid Derivatives

The aza-Michael addition, the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a fundamental C-N bond-forming reaction. nih.gov This reaction can be employed to synthesize β-amino acid derivatives. In the context of the this compound scaffold, the secondary amine of the azetidine ring can act as a nucleophile in an aza-Michael reaction with α,β-unsaturated esters or other Michael acceptors.

This reaction provides a straightforward route to novel azetidine-containing amino acid derivatives. The reaction is often carried out under mild conditions, sometimes catalyzed by a base or a Lewis acid. ntu.edu.sgmdpi.com The addition of cyclic amines to methyl acrylate, for instance, can be facilitated by a non-nucleophilic base like DBU. mdpi.com The resulting products, bearing both an azetidine ring and an amino acid-like side chain, are of interest as constrained scaffolds in medicinal chemistry and peptide science. The reaction of various NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetate has been shown to produce functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.combohrium.com A similar reactivity can be expected when this compound is used as the nucleophile.

Table 5: Aza-Michael Addition of this compound to Michael Acceptors

| Michael Acceptor | Catalyst/Conditions | Product |

| Methyl acrylate | DBU, Acetonitrile, 65 °C | Methyl 3-(2-cyclopropyl-2-methylazetidin-1-yl)propanoate |

| Acrylonitrile | Neat, room temp. | 3-(2-cyclopropyl-2-methylazetidin-1-yl)propanenitrile |

| N-Phenylmaleimide | Acetic acid, reflux | 3-(2-cyclopropyl-2-methylazetidin-1-yl)-1-phenylpyrrolidine-2,5-dione |

Role of the Cyclopropyl Group in Reaction Pathways of this compound

The presence of a cyclopropyl group at the C2 position of an azetidine ring, as seen in the this compound scaffold, introduces unique electronic and steric properties that can significantly influence the molecule's reactivity. The inherent ring strain and the pseudo-unsaturated character of the cyclopropane ring can lead to distinct mechanistic pathways, particularly affecting the stability of the azetidine ring and its susceptibility to ring-opening or rearrangement reactions.

Cyclopropyl Conjugation and Electronic Effects on Azetidine Reactivity

The cyclopropyl group is well-documented to exhibit electronic properties that resemble those of a double bond, allowing it to engage in conjugation with adjacent carbocations or π-systems. This "pseudo-π" character arises from the high p-character of the C-C bonds within the three-membered ring. When attached to the C2 position of the azetidine ring, the cyclopropyl group can exert notable electronic effects on the reactivity of the heterocycle.

The reactivity of azetidines is largely governed by their considerable ring strain, which is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines. beilstein-journals.org This strain makes the azetidine ring susceptible to cleavage. The electronic nature of substituents at the C2 position plays a crucial role in modulating this reactivity. Electron-donating groups can destabilize the ring and facilitate ring-opening by stabilizing a positive charge that develops on the adjacent carbon during C-N bond cleavage. While specific studies on this compound are not extensively documented, the known electron-donating ability of the cyclopropyl group suggests it would activate the azetidine ring towards cleavage. This effect is analogous to how electron-rich aryl groups at the C4 position of a β-lactam can favor rearrangement upon reduction. acs.org

In a general sense, the conjugative ability of the cyclopropyl group can stabilize a partial positive charge on the C2 carbon of the azetidine. This stabilization would lower the activation energy for reactions involving the cleavage of the C2-N bond, making the compound more reactive towards nucleophiles or acidic conditions that promote ring-opening.

Table 1: Comparison of Ring Strain in Cyclic Amines

| Compound | Ring Size | Ring Strain (kcal/mol) |

| Aziridine (B145994) | 3 | ~27.7 |

| Azetidine | 4 | ~25.4 |

| Pyrrolidine | 5 | ~5.4 |

| Piperidine | 6 | ~0 |

This table illustrates the significant ring strain of the azetidine core, which is a primary driver of its reactivity. Data sourced from general chemical literature on heterocyclic compounds. beilstein-journals.org

Participation of the Cyclopropyl Group in Ring-Opening or Rearrangement Processes

The cyclopropyl group in the this compound scaffold is not merely a passive electronic influencer; it can actively participate in the reaction mechanism, particularly in processes involving cationic intermediates. The formation of an azetidinium ion, through N-protonation or N-alkylation, can trigger rearrangements where the cyclopropyl group is directly involved.

One plausible pathway involves the ring-opening of the azetidine to form a tertiary carbocation at the C2 position. This carbocation would be adjacent to the cyclopropyl group, setting the stage for a characteristic cyclopropylcarbinyl cation rearrangement. In such a rearrangement, the cyclopropyl ring itself can open, leading to the formation of a larger ring system. For instance, the cleavage of the azetidine C2-N bond, promoted by a Lewis acid or protonation, could lead to a cyclopropylcarbinyl-type cation, which is known to exist in equilibrium with homoallyl and cyclobutyl cations. This could result in the formation of various rearranged products, such as substituted pyrrolidines or piperidines.

While direct experimental evidence for this compound is limited, studies on related cyclopropyl-substituted nitrogen-containing intermediates, such as nitrenium ions, provide valuable insights. For example, the photolysis of N-aminopyridinium ions to generate cyclopropyl-substituted nitrenium ions has been shown to result in cyclopropyl ring expansion to form azetium ions. chemrxiv.orgchemrxiv.orgnih.gov This demonstrates the propensity of the cyclopropyl group to participate in the formation of four-membered nitrogen-containing rings. In the context of a pre-existing azetidine, the strain of the cyclopropyl ring could be released through rearrangement upon activation of the azetidine ring.

A proposed mechanism for the rearrangement of this compound under acidic conditions could involve the following steps:

Protonation of the azetidine nitrogen to form an azetidinium ion.

Cleavage of the C2-N bond to generate a tertiary carbocation stabilized by the adjacent cyclopropyl and methyl groups.

Rearrangement of the cyclopropylcarbinyl cation, potentially leading to ring-expanded products.

Table 2: Potential Rearrangement Products from Cyclopropylcarbinyl Cation Intermediates

| Intermediate | Rearrangement Type | Potential Product Scaffold |

| Cyclopropylcarbinyl Cation | Ring Expansion | Cyclobutyl-containing amine |

| Cyclopropylcarbinyl Cation | Ring Opening | Homoallylic amine |

This table outlines hypothetical rearrangement pathways based on the established chemistry of cyclopropylcarbinyl cations.

Stereochemical Control and Asymmetric Synthesis of 2 Cyclopropyl 2 Methylazetidine Derivatives

Diastereoselectivity in Azetidine (B1206935) Ring Construction

The construction of the azetidine ring with a specific diastereomeric outcome is a critical step in the synthesis of 2,2-disubstituted azetidines. Various methods have been developed to control the relative stereochemistry of substituents on the azetidine ring.

One of the most effective strategies for achieving high diastereoselectivity is the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. sigmaaldrich.comwikipedia.org For the synthesis of 2-substituted azetidines, chiral tert-butanesulfinamide has proven to be a versatile auxiliary. nih.govnih.govresearchgate.net In a general approach, a chiral N-tert-butanesulfinyl imine can be reacted with an organometallic reagent. The bulky tert-butanesulfinyl group effectively shields one face of the imine, leading to a diastereoselective addition of the nucleophile. researchgate.net This methodology can be applied to the synthesis of 2-cyclopropyl-2-methylazetidine (B6260329), for instance, by the addition of a cyclopropyl (B3062369) Grignard reagent to a chiral N-tert-butanesulfinyl imine derived from 2-propanone. Subsequent intramolecular cyclization would then yield the desired azetidine with a high degree of diastereocontrol.

Another approach to achieve diastereoselectivity is through [2+2] cycloaddition reactions . The aza-Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, can produce azetidines. The diastereoselectivity of this reaction can be influenced by the nature of the reactants and the reaction conditions. For instance, certain cycloadditions show a strong preference for the formation of cis-disubstituted azetidines. acs.org

The following table summarizes some diastereoselective methods applicable to the synthesis of substituted azetidines:

| Reaction Type | Key Feature | Typical Diastereomeric Ratio (d.r.) |

| Chiral Auxiliary Addition | Use of N-tert-butanesulfinyl imines | Up to >95:5 |

| [2+2] Cycloaddition | Preference for cis or trans isomers depending on catalysts and substrates | Can be highly selective (>20:1 for some metal-catalyzed reactions) |

| Iodine-Mediated Cyclization | Formation of cis-2,4-disubstituted azetidines | Highly selective for the cis isomer |

It is important to note that the diastereoselectivity of these reactions can be highly dependent on the specific substrates, reagents, and reaction conditions employed.

Enantioselective Methodologies for Chiral Azetidines

The synthesis of a single enantiomer of this compound, such as the (2S)- or (2R)-isomer, requires the use of enantioselective methods. The existence of specific enantiomers like (2S)-1-cyclopropyl-2-methylazetidine is confirmed in chemical databases, highlighting the relevance of their stereospecific synthesis. nih.gov

A powerful and general approach for the synthesis of enantioenriched C2-substituted azetidines involves the use of chiral tert-butanesulfinamides . nih.govnih.gov This method allows for a three-step synthesis starting from achiral materials. The condensation of 3-chloropropanal (B96773) with a chiral tert-butanesulfinamide generates a chiral sulfinimine. The subsequent addition of an organometallic reagent, such as a cyclopropyl Grignard reagent, proceeds with high diastereoselectivity. Intramolecular cyclization then affords the N-sulfinyl-azetidine, and the chiral auxiliary can be cleaved to yield the enantioenriched azetidine. The choice of the (R)- or (S)-enantiomer of the sulfinamide determines the stereochemistry of the final product.

Asymmetric cyclopropanation represents another key strategy. Chiral catalysts can be employed to mediate the cyclopropanation of an appropriate alkene precursor, thereby establishing the stereochemistry of the cyclopropyl group which can then be incorporated into the azetidine ring. Alternatively, a temporary stereocenter approach can be utilized where a chiral auxiliary is used to direct a diastereoselective cyclopropanation, followed by removal of the auxiliary. rsc.org

Ruthenium-catalyzed asymmetric hydrogenation of a suitable precursor, such as a 2-cyclopropyl-2-methyl-2H-azete, could also provide an enantioselective route to the desired saturated azetidine. This strategy has been successfully applied in the synthesis of other chiral cyclopropyl-containing compounds. nih.gov

The following table highlights some enantioselective methods that could be adapted for the synthesis of chiral this compound:

| Methodology | Chiral Source | Typical Enantiomeric Excess (e.e.) |

| Chiral Auxiliary | (R)- or (S)-tert-butanesulfinamide | >95% |

| Asymmetric Catalysis | Chiral Rhodium or Copper complexes for cyclopropanation | Up to 99% |